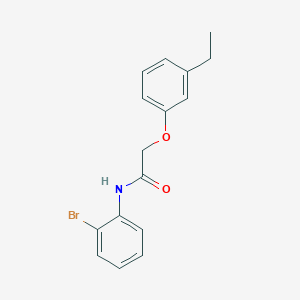![molecular formula C20H21NO2 B5676757 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone](/img/structure/B5676757.png)
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the phenethylamine and amphetamine classes. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. 25I-NBOMe is a potent partial agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. In recent years, 25I-NBOMe has gained popularity as a recreational drug due to its psychedelic effects. However, its use has also been associated with several adverse effects, including seizures, psychosis, and even death.
Mecanismo De Acción
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone is a partial agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is primarily located in the central nervous system and is responsible for mediating the hallucinogenic effects of psychedelic drugs. When 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone binds to the 5-HT2A receptor, it activates the receptor and produces a cascade of downstream effects, including increased dopamine release and changes in neuronal activity in the prefrontal cortex.
Biochemical and physiological effects:
The effects of 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone on the body are primarily mediated by its interaction with the 5-HT2A receptor. The drug produces a range of effects, including altered perception, mood, and thought processes. Physiological effects of the drug may include increased heart rate, blood pressure, and body temperature. The long-term effects of 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone use are not well understood, but may include changes in brain structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone has several advantages for use in laboratory experiments. It is a potent partial agonist of the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in mediating the effects of psychedelic drugs. However, the use of 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone in laboratory experiments is limited by its potential for toxicity and adverse effects. Careful dosing and monitoring are required to ensure the safety of researchers and study participants.
Direcciones Futuras
Future research on 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone may focus on several areas, including the development of safer and more effective psychedelic drugs, the investigation of the long-term effects of 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone use, and the exploration of the potential therapeutic applications of psychedelic drugs. Additionally, research may focus on identifying the mechanisms of action of 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone and other psychedelic drugs, and the potential for these drugs to treat a range of psychiatric disorders, including depression, anxiety, and addiction.
Conclusion:
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone is a synthetic psychedelic drug that has gained popularity as a recreational drug in recent years. However, its use has also been associated with several adverse effects, including seizures, psychosis, and even death. Despite these risks, 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone has been used in several scientific studies to investigate the mechanisms of action of psychedelic drugs, and may have potential therapeutic applications in the future. Further research is needed to fully understand the effects of 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone on the body and brain, and to develop safer and more effective psychedelic drugs.
Métodos De Síntesis
The synthesis of 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone involves a multi-step process that begins with the reaction of 2-methyl-3,4-methylenedioxyphenyl-2-propanone with 2-phenylethylamine to form the intermediate 2-methyl-3,4-methylenedioxyphenyl-1-(2-phenylethyl)amino propane. This intermediate is then reacted with 5-methoxy-2-iodobenzaldehyde to form the final product, 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone.
Aplicaciones Científicas De Investigación
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone has been used in several scientific studies to investigate the mechanisms of action of psychedelic drugs. In one study, researchers used 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone to investigate the role of the 5-HT2A receptor in mediating the effects of psychedelic drugs. The study found that 1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone produced similar effects to other psychedelic drugs, such as LSD and psilocybin, and that these effects were mediated by the 5-HT2A receptor.
Propiedades
IUPAC Name |
1-[5-methoxy-2-methyl-1-(2-phenylethyl)indol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-20(15(2)22)18-13-17(23-3)9-10-19(18)21(14)12-11-16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAMUYKQZCXSLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCC3=CC=CC=C3)C=CC(=C2)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R)-N,N-diethyl-4-[(1H-indol-1-ylacetyl)amino]-1-methyl-L-prolinamide](/img/structure/B5676676.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5676677.png)
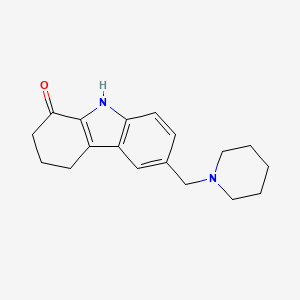
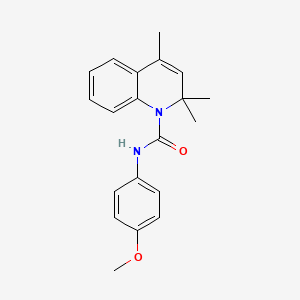
![2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5676700.png)
![1-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5676710.png)
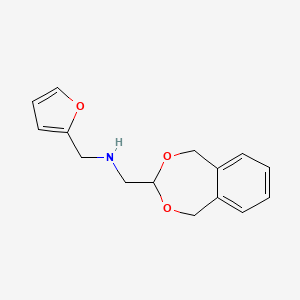
![4-[4-(trifluoromethyl)benzyl]morpholine](/img/structure/B5676717.png)
![7-methyl-2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5676728.png)
![N-[(3S*,4S*)-1-ethyl-4-methoxypyrrolidin-3-yl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5676733.png)
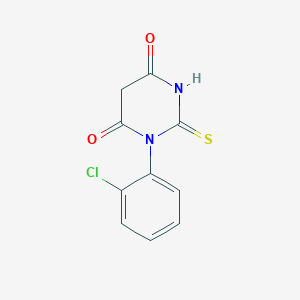
![1,3-dimethyl-N-[3-(methylthio)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5676740.png)
![N'-[(4-fluorophenyl)sulfonyl]-2-furohydrazide](/img/structure/B5676750.png)
